3-Amino-2-methylbenzoyl chloride is an aromatic compound characterized by the presence of both an amino group and an acyl chloride functional group. Its molecular formula is , and it is often represented by its CAS number, 45081397. The compound features a benzene ring substituted with an amino group at the 3-position and a carbonyl chloride at the 2-position, making it a versatile intermediate in organic synthesis.
Several methods have been reported for synthesizing 3-amino-2-methylbenzoyl chloride:
3-Amino-2-methylbenzoyl chloride serves as an important intermediate in organic synthesis, particularly in:
Several compounds share structural similarities with 3-amino-2-methylbenzoyl chloride. Here are some notable examples:
Compound Name | CAS Number | Structural Similarity | Unique Features |
---|---|---|---|
4-Amino-2,5-dimethylbenzoic acid | 24666-56-6 | High (0.98) | Different substitution pattern on benzene |
4-Amino-2,3-dimethylbenzoic acid | 5628-44-4 | High (0.96) | Similar structure but different methyl groups |
3-Aminophthalic acid hydrochloride dihydrate | 1852533-96-0 | Moderate (0.94) | Contains a phthalic acid structure |
The uniqueness of 3-amino-2-methylbenzoyl chloride lies in its specific positioning of functional groups which allows for selective reactivity not found in its analogs. The presence of both an amino group and an acyl chloride makes it particularly useful for targeted chemical transformations in synthetic organic chemistry.